6beta-Acetoxyprogesterone
Description
6β-Acetoxyprogesterone is a synthetic progestin derived from progesterone, characterized by the introduction of an acetoxy (-OAc) group at the 6β position of the steroid nucleus. This structural modification enhances metabolic stability and alters receptor-binding affinity compared to endogenous progesterone. These modifications aim to improve oral bioavailability and prolong half-life, making such compounds clinically relevant in hormone replacement therapy and contraception.
Properties
CAS No. |
1675-95-2 |
|---|---|
Molecular Formula |
C23H32O4 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[(6R,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-yl] acetate |
InChI |
InChI=1S/C23H32O4/c1-13(24)17-5-6-18-16-12-21(27-14(2)25)20-11-15(26)7-9-23(20,4)19(16)8-10-22(17,18)3/h11,16-19,21H,5-10,12H2,1-4H3/t16-,17+,18-,19-,21+,22+,23+/m0/s1 |
InChI Key |
SUCNAJORKZIPDF-MCQQAARZSA-N |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)OC(=O)C)C |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)OC(=O)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)OC(=O)C)C |
Synonyms |
6 beta-acetoxyprogesterone 6beta-acetoxyprogesterone |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features:
- 6β-Acetoxyprogesterone : Acetoxy group at 6β, progesterone backbone.
- Medroxyprogesterone Acetate (MPA) : 6α-methyl and 17α-acetoxy groups .
- 6α-Chloro-17-acetoxyprogesterone : Chloro substituent at 6α, 17-acetoxy .
- (5β)-4,5-Dihydro Medroxyprogesterone 17-Acetate : Saturated A-ring (5β-hydrogenation) .
Table 1: Structural and Physicochemical Comparison
*Estimated values based on structural analogs.
†Calculated from progesterone (314.47) + acetoxy group (60.05).
‡Higher than progesterone due to acetoxy’s hydrophobicity.
Pharmacological Activity
Receptor Binding and Androgenic Effects:
- 6β-Acetoxyprogesterone : Likely exhibits strong progestogenic activity due to the 6β-acetoxy group stabilizing interactions with the progesterone receptor (PR). Androgenic effects may be lower than MPA, as 6β-substituents reduce androgen receptor (AR) activation compared to 6α-methyl groups .
- MPA : Binds PR and AR, contributing to its androgenic side effects (e.g., lipid metabolism alterations) .
- 6β-Hydroxyprogesterone : Lower metabolic stability than acetoxy derivatives due to hydroxyl susceptibility to glucuronidation .
Table 2: Pharmacokinetic and Toxicological Profiles
*Estimated based on esterase-labile acetoxy groups. ‡Inferred from structurally related compounds (e.g., Exemestane 6β-epoxide requires cautious handling ).
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